N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological targets. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- N-(2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- N-(3-chloro-2-methylphenyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its pharmacological properties and interactions with biological targets. The presence of both chloro and fluoro substituents may enhance its binding affinity and selectivity for certain receptors or enzymes.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-16(19)3-2-4-17(13)21-18(24)23-11-9-22(10-12-23)15-7-5-14(20)6-8-15/h2-8H,9-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYPCBSVGRKSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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